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Compound of Interest

Compound Name: Phenyl aminosalicylate

Cat. No.: B050520

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phenyl
aminosalicylate, specifically phenyl 4-amino-2-hydroxybenzoate (CAS No. 133-11-9). The
information presented herein is essential for the identification, characterization, and quality
control of this compound in research and development settings. This document outlines
predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data,
along with detailed experimental protocols for their acquisition.

Chemical Structure and Properties

o |[UPAC Name: phenyl 4-amino-2-hydroxybenzoate

e Synonyms: Phenyl 4-aminosalicylate, Fenamisal, Phenyl PAS
e CAS Number: 133-11-9

e Molecular Formula: C13H11NOs

e Molecular Weight: 229.23 g/mol

e Monoisotopic Mass: 229.0739 Da

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b050520?utm_src=pdf-interest
https://www.benchchem.com/product/b050520?utm_src=pdf-body
https://www.benchchem.com/product/b050520?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The following tables summarize the predicted spectroscopic data for phenyl aminosalicylate.
This data is derived from computational models and analysis of structurally similar compounds,
providing a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~10.0-11.0 Singlet (broad) 1H Ar-OH
~76-7.8 Doublet 1H Ar-H (position 6)
~71-75 Multiplet 5H Phenyl ester Ar-H
~6.1-6.3 Doublet of doublets 1H Ar-H (position 5)
~6.0-6.2 Doublet 1H Ar-H (position 3)
~55-6.5 Singlet (broad) 2H Ar-NH:2

Table 2: Predicted 3C NMR Spectroscopic Data
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Chemical Shift (6, ppm) Assignment

~168-172 C=0 (Ester)

~ 160 - 165 Ar-C (C2-OH)

~ 150 - 155 Ar-C (C4-NHz)

~ 150 - 152 Ar-C (Phenyl ester C1")
~130-135 Ar-CH (C6)

~128-130 Ar-CH (Phenyl ester C2', C6")
~125-128 Ar-CH (Phenyl ester C4')
~120- 124 Ar-CH (Phenyl ester C3', C5")
~108 - 112 Ar-C (C1)

~ 105 - 108 Ar-CH (C5)

~100 - 104 Ar-CH (C3)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
O-H Stretch (Phenolic), N-H
3450 - 3300 Strong, Broad ]
Stretch (Amine)
3100 - 3000 Medium Aromatic C-H Stretch
1720 - 1680 Strong C=0 Stretch (Ester)
N-H Bend (Amine), Aromatic
1620 - 1580 Strong
C=C Stretch
1520 - 1470 Medium Aromatic C=C Stretch
1300 - 1200 Strong C-O Stretch (Ester)
1200 - 1100 Medium C-N Stretch (Aromatic Amine)
Aromatic C-H Bend (Out-of-
850 - 750 Strong

plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron lonization)

m/z Predicted Assignment
229 [M]* (Molecular lon)

136 [M - CeHsO]*

121 [HOCeH3(NH2)C=0]*

93 [CeHsO]*

77 [CeHs]*

Experimental Protocols

The following sections detail the standard operating procedures for acquiring the spectroscopic
data presented above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Materials:

Phenyl aminosalicylate (5-10 mg)

Deuterated dimethyl sulfoxide (DMSO-ds)

5 mm NMR tube

Pipette and vial

Procedure:

Accurately weigh 5-10 mg of phenyl aminosalicylate into a clean, dry vial.
o Add approximately 0.7 mL of DMSO-ds to the vial.

o Gently agitate the vial to ensure complete dissolution of the sample.

o Transfer the solution into a 5 mm NMR tube using a pipette.

e Place the NMR tube into the spectrometer's autosampler or manually insert it into the
magnet.

e Acquire the *H and 3C NMR spectra using standard acquisition parameters for small organic
molecules.
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Data Acquisition

Sample Preparation Acquire 13C Spectrum

Weigh Sample  )—« Dissolve in DMSO-d6 Transfer to NMR Tube Insert into Spectrometer Process & Analyze Spectra
g
Acquire 1H Spectrum
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NMR Spectroscopy Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Phenyl aminosalicylate (~1-2 mg)

Spectroscopy-grade potassium bromide (KBr) (~100-200 mg)

Agate mortar and pestle

Pellet press die set

Hydraulic press

Procedure:

Thoroughly dry the KBr powder in an oven to remove any moisture.

Place ~1-2 mg of phenyl aminosalicylate into the agate mortar.

Grind the sample to a very fine powder.

Add ~100-200 mg of the dried KBr to the mortar.
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Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture
is obtained.

Transfer the mixture to the pellet press die.

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several
minutes to form a transparent or translucent pellet.

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR
spectrometer.

Record the spectrum, typically in the range of 4000-400 cm™—1.
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Grind Sample (1-2 mg)

:

Mix with Dry KBr (100-200 mg)

:

Press into Transparent Pellet

:

Place in Spectrometer

:

Record Spectrum (4000-400 cm-1)

Click to download full resolution via product page
FTIR Spectroscopy (KBr Pellet Method) Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Method: Electron lonization (El) Mass Spectrometry

Procedure:
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Introduce a small amount of the solid phenyl aminosalicylate sample into the mass
spectrometer, typically via a direct insertion probe.

Heat the probe to volatilize the sample into the ion source under high vacuum.
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into

the mass analyzer.
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

The detector records the abundance of each ion, generating a mass spectrum.
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Sample Introduction & Ionization
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Electron lonization Mass Spectrometry Workflow

Disclaimer: The spectroscopic data presented in this document are predicted values and
should be used as a reference. Experimental verification is recommended for precise
characterization.

« To cite this document: BenchChem. [Spectroscopic Characterization of Phenyl
Aminosalicylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050520#spectroscopic-data-nmr-ir-mass-spec-for-
phenyl-aminosalicylate]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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